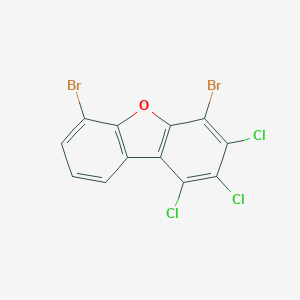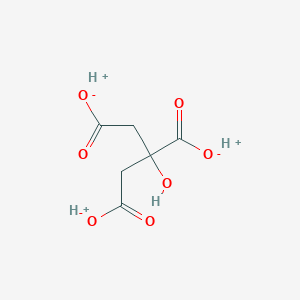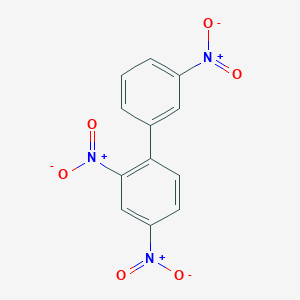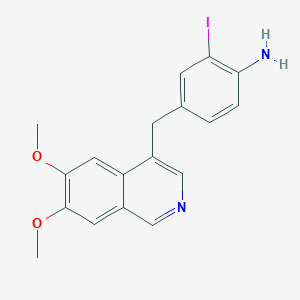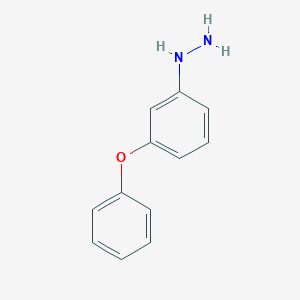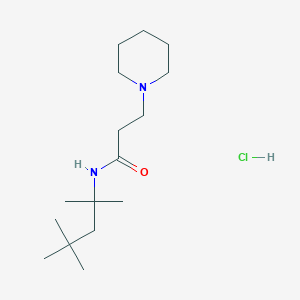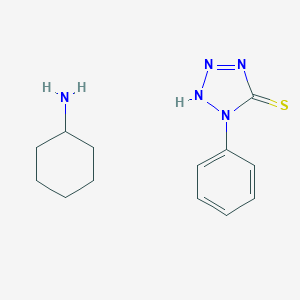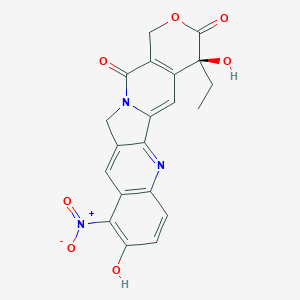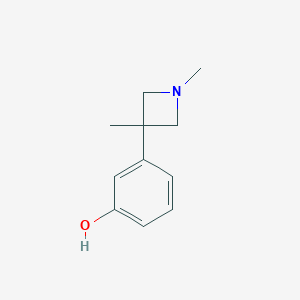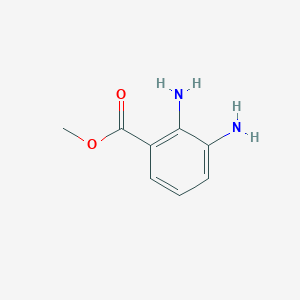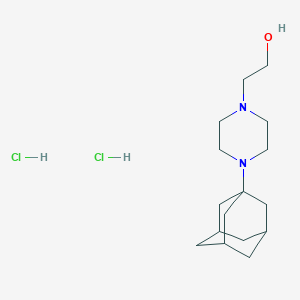
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as memantine, and it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine has been studied extensively for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In
Applications De Recherche Scientifique
Memantine has been extensively studied for its potential therapeutic effects in neurological disorders. In Alzheimer's disease, memantine has been shown to improve cognitive function and delay the progression of the disease. In Parkinson's disease, memantine has been shown to reduce motor symptoms and improve quality of life. In multiple sclerosis, memantine has been shown to reduce inflammation and prevent neuronal damage. Memantine has also been studied for its potential use in treating addiction, depression, and anxiety disorders.
Mécanisme D'action
Memantine acts as a non-competitive Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptor antagonist, which means it blocks the activity of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors in a voltage-dependent manner. Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors are involved in synaptic plasticity, learning, and memory formation. Overactivation of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors can lead to neuronal damage and cell death, which is why memantine is used to prevent this. Memantine also modulates the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological processes.
Effets Biochimiques Et Physiologiques
Memantine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in neurodegenerative diseases. Memantine also modulates the release of neurotransmitters, which can improve cognitive function and reduce motor symptoms. Memantine has also been shown to have neuroprotective effects, which can prevent neuronal damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Memantine has several advantages for lab experiments. It has a high affinity for Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors, which makes it a potent antagonist. It also has a long half-life, which allows for sustained receptor blockade. However, memantine also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. It also has a narrow therapeutic window, which means that the dose must be carefully controlled.
Orientations Futures
There are several future directions for research on memantine. One area of interest is the potential use of memantine in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new memantine derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, there is a need for further research on the long-term effects of memantine use, particularly in elderly populations. Overall, memantine has significant potential for the treatment of various neurological disorders, and further research is needed to fully understand its therapeutic effects.
Méthodes De Synthèse
Memantine is synthesized through the reaction of 1-adamantanamine with ethyl chloroformate, followed by the reaction with 2-aminoethanol and hydrochloric acid. The resulting product is then purified through crystallization, yielding memantine dihydrochloride as a white crystalline powder. This synthesis method has been optimized to produce high yields of memantine with high purity.
Propriétés
Numéro CAS |
19984-41-9 |
|---|---|
Nom du produit |
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride |
Formule moléculaire |
C16H30Cl2N2O |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
2-[4-(1-adamantyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c19-6-5-17-1-3-18(4-2-17)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,19H,1-12H2;2*1H |
Clé InChI |
PXHCRZWQAJMBKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl |
Autres numéros CAS |
19984-41-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



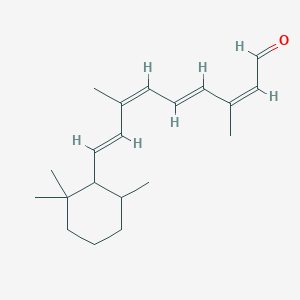
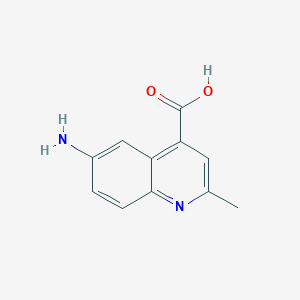
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
